
A Technical Guide to the Potential Energy
Surface of the OH + O₂ Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hydridotrioxygen(.)

Cat. No.: B1234454 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary
The reaction between the hydroxyl radical (OH) and molecular oxygen (O₂) is of fundamental

importance in atmospheric chemistry and combustion processes. This reaction proceeds via

the formation of a hydrotrioxyl radical (HO₃) intermediate, the stability and reactivity of which

are dictated by the features of the ground-state potential energy surface (PES). This document

provides an in-depth technical overview of the OH + O₂ PES, summarizing key energetic data,

detailing the computational and experimental methodologies used for its characterization, and

visualizing the core reaction pathways.

Introduction to the Potential Energy Surface (PES)
A potential energy surface is a multidimensional mathematical construct that describes the

potential energy of a collection of atoms as a function of their geometric positions. For the OH +

O₂ reaction, the PES provides a theoretical landscape that maps the energy changes as the

OH and O₂ radicals approach, interact to form the HO₃ intermediate, and potentially dissociate.

Key features on this landscape are stationary points—points where the net force on the atoms

is zero.[1][2] These include energy minima, corresponding to stable reactants, intermediates,

and products, and saddle points, which represent the highest energy point along a reaction

pathway, known as transition states.[1] Understanding the topography of the PES is crucial for

predicting reaction mechanisms, kinetics, and the stability of intermediates.
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The OH + O₂ Reaction Pathway and Stationary
Points
The reaction between OH and O₂ is primarily an association reaction leading to the formation

of the hydrotrioxyl radical, HO₃. This radical has been a subject of numerous theoretical

investigations and has been experimentally detected, confirming its stability relative to the

reactants. The reaction pathway on the ground electronic state (X²A'') PES is characterized by

the following key stationary points:

Reactants: The separated hydroxyl radical (OH) and molecular oxygen (O₂).

HO₃ Intermediate: The primary product of the association is the HO₃ radical, which exists as

two stable planar conformers: cis-HO₃ and trans-HO₃. The relative stability of these isomers

has been a subject of detailed study, with recent high-level calculations suggesting that the

trans-HO₃ isomer is the global minimum on the PES.[3][4]

Transition State (TS): A saddle point on the PES connects the cis and trans isomers,

representing the energy barrier for their interconversion. Another transition state governs the

dissociation of the HO₃ radical back to OH and O₂.

The formation of the HO₃ adduct from the OH and O₂ reactants is shown to be a barrierless

process.[3][4]

Visualization of the Reaction Pathway
The logical relationship between the stationary points on the OH + O₂ PES can be visualized

as a reaction coordinate diagram.
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Caption: Reaction pathway for the OH + O₂ system on its ground-state PES.

Energetics of the HO₃ Potential Energy Surface
Quantitative data regarding the relative energies and geometries of the stationary points are

critical for kinetic modeling. The values presented below are derived from high-level ab initio

calculations. There is some variation in the reported values across different theoretical

methods.
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Parameter
Value
(QCISD(T)/CBS
)

Value
(MRCI(Q)-
F12/VDZ-F12
PES)[3][4]

Value (High-
Accuracy
Protocol)[3][4]

Experimental
Estimate

Relative Energy

trans-HO₃ Well

Depth (D₀,

kcal/mol)¹

- 2.08 2.29 ± 0.36 2.93 ± 0.07[3]

cis-HO₃ Well

Depth (kcal/mol)¹
6.49 - 2.13 ± 0.36 -

Energy

Difference (trans

vs. cis, cm⁻¹)

cis more stable
33.0 (trans more

stable)

59 (trans more

stable)
-

Dissociation

Barrier

Classical Barrier

Height

(kcal/mol)²

8.87 - - -

¹Energy relative to the OH + O₂ asymptote. A positive value indicates the species is more

stable than the reactants. ²Barrier for the dissociation of HO₃ to OH + O₂.

Methodologies for PES Characterization
The characterization of the OH + O₂ PES relies on a synergistic combination of theoretical

calculations and experimental validation.

Theoretical and Computational Protocols
The primary tools for elucidating the PES are high-level ab initio quantum chemistry methods.

These calculations provide accurate energies for various molecular geometries, which are then

used to construct an analytical representation of the full PES.

Key Computational Methods:
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Ab Initio Calculations: Methods such as Coupled Cluster with single, double, and

perturbative triple excitations (CCSD(T)), Quadratic Configuration Interaction with singles,

doubles, and perturbative triples (QCISD(T)), and Multireference Configuration Interaction

(MRCI) are employed to calculate highly accurate single-point energies of the stationary

points.[3]

Potential Energy Surface Fitting: To create a global, analytical representation of the PES, the

calculated ab initio energy points are fitted to a functional form. Common approaches

include:

Double Many-Body Expansion (DMBE): This method partitions the total interaction energy

into one-body, two-body, and three-body terms, each represented by an analytical

function.

Permutationally Invariant Polynomial-Neural Network (PIP-NN): This modern approach

uses machine learning to fit the energy points to a function that is inherently symmetric

with respect to the permutation of identical atoms, ensuring physical accuracy.[3][4]

The workflow for a theoretical investigation of the PES typically involves geometry optimization

to find stationary points, frequency calculations to characterize them as minima or transition

states, and high-level single-point energy calculations to refine the energetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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